(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-4-(p-tolyl)phthalazine
CAS No.: 670270-02-7
Cat. No.: VC6553664
Molecular Formula: C25H22N2O2
Molecular Weight: 382.463
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670270-02-7 |
|---|---|
| Molecular Formula | C25H22N2O2 |
| Molecular Weight | 382.463 |
| IUPAC Name | 1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine |
| Standard InChI | InChI=1S/C25H22N2O2/c1-4-7-18-12-15-22(23(16-18)28-3)29-25-21-9-6-5-8-20(21)24(26-27-25)19-13-10-17(2)11-14-19/h4-16H,1-3H3/b7-4+ |
| Standard InChI Key | OAYQPBOFFLEQOV-QPJJXVBHSA-N |
| SMILES | CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine, reflects its stereospecific (E)-configuration at the propenyl substituent. Key structural features include:
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Phthalazine core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 4.
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Methoxy-propenylphenoxy group: A 2-methoxy-4-(prop-1-en-1-yl)phenoxy substituent at position 1 of the phthalazine.
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p-Tolyl group: A 4-methylphenyl substituent at position 4.
The SMILES notation (CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC) and InChIKey (OAYQPBOFFLEQOV-QPJJXVBHSA-N) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.463 g/mol |
| CAS Number | 670270-02-7 |
| IUPAC Name | 1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-4-(4-methylphenyl)phthalazine |
| SMILES | CC=CC1=CC(=C(C=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C)OC |
| InChIKey | OAYQPBOFFLEQOV-QPJJXVBHSA-N |
Synthesis and Structural Elucidation
Synthetic Routes
While no direct synthesis protocol for this compound is disclosed in the provided sources, analogous phthalazine derivatives are typically synthesized via:
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Nucleophilic Aromatic Substitution: Reaction of chlorophthalazines with phenolic derivatives under basic conditions .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling for introducing aryl groups at position 4 .
For example, US Patent US8912224B2 describes the synthesis of substituted phthalazines using palladium-catalyzed couplings, which could be adapted for introducing the p-tolyl group .
Stereochemical Considerations
The (E)-configuration of the propenyl group is critical for intermolecular interactions. Computational modeling (e.g., density functional theory) could predict its stability relative to the (Z)-isomer, though experimental data are lacking.
Physicochemical and Spectroscopic Properties
Spectroscopic Signatures
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UV-Vis: Absorption maxima expected near 270–300 nm due to the phthalazine π-system.
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NMR: Key signals include:
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¹H NMR: δ 8.5–7.2 (phthalazine aromatics), δ 6.8–6.5 (propenyl CH=CH), δ 3.8 (OCH₃).
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¹³C NMR: δ 160–110 (aromatic carbons), δ 55 (OCH₃).
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Computational and Experimental Challenges
Drug-Likeness
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Rule of Five Compliance: Molecular weight (382) and logP (~4.2) suggest moderate oral bioavailability.
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Polar Surface Area: Estimated at 50 Ų, indicating potential blood-brain barrier penetration.
Synthetic Scalability
Large-scale synthesis may face challenges in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume